molecular formula C13H13NO B11769581 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B11769581
M. Wt: 199.25 g/mol
InChI Key: IXTDGHYGOQZUFF-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 2,6-dimethylphenyl group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,6-dimethylphenylamine with an appropriate aldehyde precursor under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the amine reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aromatic ring and pyrrole moiety may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring and the presence of an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(2,6-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of interest due to its diverse biological activities. This article examines its mechanisms of action, biological effects, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

This compound, with the molecular formula C13H13NOC_{13}H_{13}NO, features a pyrrole ring substituted with a dimethylphenyl group and an aldehyde functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and thereby affecting cellular processes such as:

  • Cell Signaling Pathways : The compound may influence pathways that regulate cell growth and apoptosis.
  • Gene Expression : It can alter transcription factors or other regulatory proteins involved in gene expression.
  • Cellular Metabolism : By interacting with metabolic enzymes, it may affect energy production and biosynthetic pathways .

Antiproliferative Effects

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antiproliferative properties against various cancer cell lines. For instance, studies have shown that certain pyrrole derivatives can inhibit tubulin assembly in HeLa cells, leading to mitotic delay and cell death .

Antimicrobial Activity

Pyrrole derivatives have been evaluated for their antimicrobial properties. Some studies suggest that this compound may possess activity against drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The mechanism involves inhibition of mycolic acid biosynthesis through targeting specific proteins like MmpL3 .

Cytotoxicity Profile

While exploring its cytotoxicity, compounds related to this compound were found to exhibit low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable safety profile for potential therapeutic applications .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various pyrrole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in HeLa cells, with live-cell imaging revealing alterations in microtubule dynamics .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy against M. tuberculosis. The study identified that compounds similar to this compound exhibited potent anti-tubercular activity with minimal cytotoxic effects. The findings suggested that these compounds could serve as lead candidates for developing new anti-TB agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits proliferation in HeLa cells; affects microtubules
AntimicrobialEffective against drug-resistant M. tuberculosis
CytotoxicityLow cytotoxicity (IC50 > 64 μg/mL)

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-10-5-3-6-11(2)13(10)14-8-4-7-12(14)9-15/h3-9H,1-2H3

InChI Key

IXTDGHYGOQZUFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CC=C2C=O

Origin of Product

United States

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